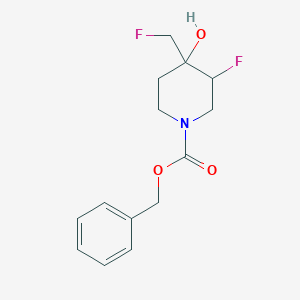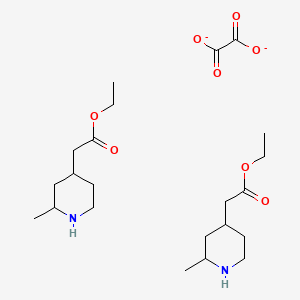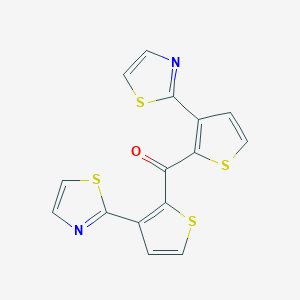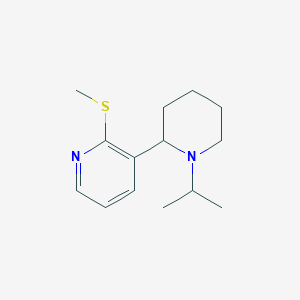
1,6-Dichloro-4-(trifluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dichloro-4-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H4Cl2F3N and a molecular weight of 266.05 g/mol . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. Isoquinolines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
The synthesis of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
化学反应分析
1,6-Dichloro-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound, involving the formation of carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1,6-Dichloro-4-(trifluoromethyl)isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
作用机制
The mechanism of action of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be compared with other similar compounds, such as:
1,3-Dichloro-6-fluoroisoquinoline: This compound has a similar structure but with a fluorine atom instead of a trifluoromethyl group.
Other Fluorinated Isoquinolines: Various fluorinated isoquinolines have been synthesized and studied for their unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties.
属性
分子式 |
C10H4Cl2F3N |
|---|---|
分子量 |
266.04 g/mol |
IUPAC 名称 |
1,6-dichloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(3-5)8(10(13,14)15)4-16-9(6)12/h1-4H |
InChI 键 |
YODZIVQOVRKIHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)



![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)



